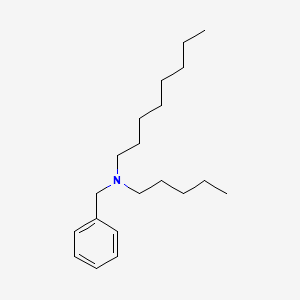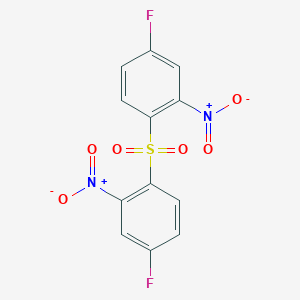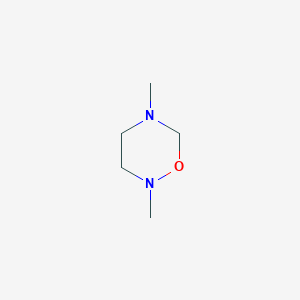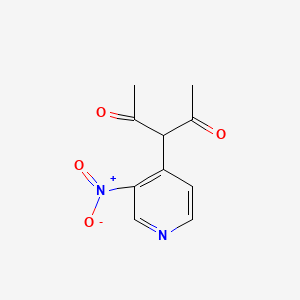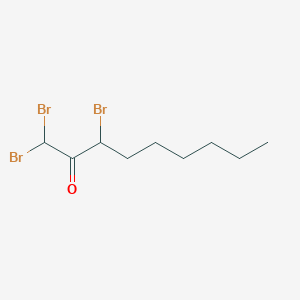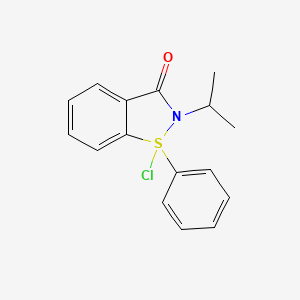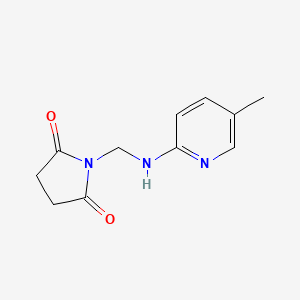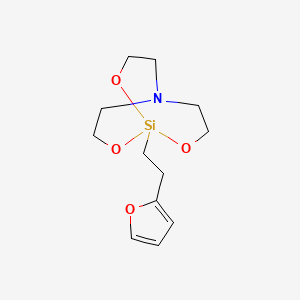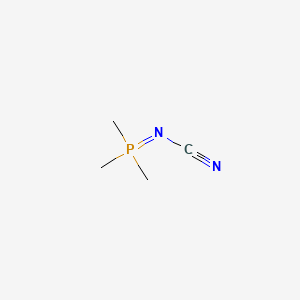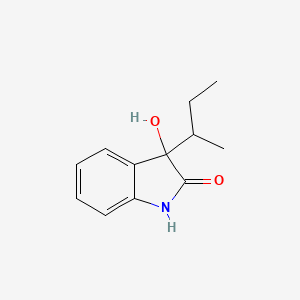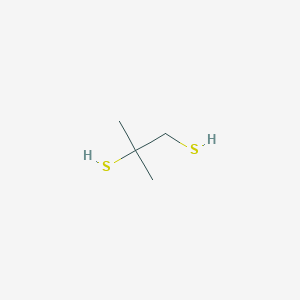![molecular formula C13H17NO2 B14474939 Ethyl 2-[(4-methylanilino)methyl]prop-2-enoate CAS No. 67567-27-5](/img/structure/B14474939.png)
Ethyl 2-[(4-methylanilino)methyl]prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(4-methylanilino)methyl]prop-2-enoate is an organic compound with a complex structure that includes an ethyl ester group, a substituted aniline, and a propenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(4-methylanilino)methyl]prop-2-enoate typically involves the reaction of ethyl acrylate with 4-methylaniline in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Solvents: Common organic solvents like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control is also common to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-methylanilino)methyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Ethyl 2-[(4-methylanilino)methyl]prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which Ethyl 2-[(4-methylanilino)methyl]prop-2-enoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(4-chloroanilino)methyl]prop-2-enoate
- Ethyl 2-[(4-nitroanilino)methyl]prop-2-enoate
- Ethyl 2-[(4-methoxyanilino)methyl]prop-2-enoate
Uniqueness
Ethyl 2-[(4-methylanilino)methyl]prop-2-enoate is unique due to the presence of the 4-methyl group on the aniline moiety. This structural feature can influence the compound’s reactivity, biological activity, and overall properties, distinguishing it from other similar compounds.
Properties
CAS No. |
67567-27-5 |
|---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
ethyl 2-[(4-methylanilino)methyl]prop-2-enoate |
InChI |
InChI=1S/C13H17NO2/c1-4-16-13(15)11(3)9-14-12-7-5-10(2)6-8-12/h5-8,14H,3-4,9H2,1-2H3 |
InChI Key |
ILFOEUZIKOIFIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C)CNC1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Naphthalenol, 2-[(diethylamino)methyl]-](/img/structure/B14474859.png)
